molecular formula C15H14N2O2 B1609175 Infractin CAS No. 91147-07-8

Infractin

Cat. No. B1609175
CAS RN: 91147-07-8
M. Wt: 254.28 g/mol
InChI Key: IYWBIIGDWQBZJQ-UHFFFAOYSA-N
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Description

Infractin is a naturally occurring peptide found in the body that has been studied extensively in recent years for its potential therapeutic applications. It has been found to have a wide range of effects on the body, including anti-inflammatory, anti-oxidative, and neuroprotective properties.

Scientific Research Applications

Infrared Spectroscopy

Infrared spectroscopy is a fundamental analytical technique in various fields such as chemistry, geology, soil and materials science, biology, medicine, and even cultural heritage . The compound “Infractin” could potentially be used in this field, especially in the development of new spectroscopic studies of radiation-stimulated processes .

Forensic Applications

In the field of forensics, “Infractin” could be used in the analysis of geological and non-geological materials, such as rocks, stems and powders, soils, minerals, gemstones, asbestos, glasses and other amorphous materials, pigments and natural dyes, inorganic contaminants, or plastic .

Diffraction, Interference, and Coherence

The compound “Infractin” could be used in the study of wave behaviors, including reflection, refraction, diffraction, interference, and coherence . These studies could lead to new applications based on these wave properties of light .

Synthesis of Indole Derivatives

“Infractin” could be used in the synthesis of indole derivatives, which are important types of molecules and natural products that play a main role in cell biology . These derivatives have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Indole derivatives, such as “Infractin”, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Facile Synthesis

“Infractin” could be used in the facile synthesis of 3-substituted 9H-Pyrido[3,4-b]indol-1(2H)-one derivatives . This type of reaction has been widely applied in the preparation of 3-substituted β-carbolinone derivatives .

properties

IUPAC Name

methyl 3-(9H-pyrido[3,4-b]indol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-14(18)7-6-13-15-11(8-9-16-13)10-4-2-3-5-12(10)17-15/h2-5,8-9,17H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWBIIGDWQBZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC=CC2=C1NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40238426
Record name Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate

CAS RN

91147-07-8
Record name Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091147078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-(9H-pyrido(3,4-b)indol-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40238426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of Infractin and how does it compare to similar compounds?

A1: Infractin is a β-carboline alkaloid. Its structure is closely related to Manzamine C, differing only in the macrocyclic amine substituent attached to the β-carboline core. While Manzamine C possesses a complex macrocycle, Infractin has a simpler pyrrolidine ring in its place. [] This structural similarity is reflected in their shared synthetic pathway. [] Another related compound, 6-Hydroxyinfractin, features an additional hydroxyl group on the β-carboline moiety. []

Q2: Has Infractin shown any promising biological activities?

A2: While Infractin itself has not been extensively studied for biological activity, its structural analog, Manzamine C, exhibits notable antitumor activity. [] This suggests that Infractin, with its similar structure, could also possess interesting biological properties worthy of further investigation. In addition, Infractin has been identified as a phosphodiesterase inhibitor. []

Q3: Where has Infractin been found in nature?

A3: Infractin has been isolated from the stems of the plant Brucea mollis. [] This plant is known to be a source of various indole alkaloids. Notably, Infractin was found alongside other interesting compounds like bruceolline O and canthin-6-one derivatives. []

Q4: What analytical techniques are used to identify and characterize Infractin?

A4: Infractin's discovery and characterization relied heavily on chromatographic techniques, including column chromatography utilizing silica gel and Sephadex LH-20, as well as preparative HPLC. [] These methods allowed for the isolation and purification of Infractin from complex plant extracts. Additionally, spectroscopic methods were essential for structure elucidation. While specific spectroscopic data for Infractin is not provided in the provided abstracts, it's safe to assume techniques like NMR and mass spectrometry were employed, as is standard practice for natural product characterization. []

Q5: Are there any known synthetic routes to produce Infractin?

A5: Yes, a synthetic route for Infractin has been developed. [] The synthesis leverages common organic reactions like alkylation, esterification, azide formation, reduction, and cyclization. The β-carboline core is constructed via condensation and dehydrogenation reactions. Notably, this synthetic route can be adapted to produce Manzamine C and 6-Hydroxyinfractin by modifying the amine used in the final amide formation and reduction steps. []

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